Cas no 17076-90-3 (1,4,5,6-Tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)pyrimidine citrate)

1,4,5,6-Tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)pyrimidine citrate structure
17076-90-3 structure
Product Name:1,4,5,6-Tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)pyrimidine citrate
Numero CAS:17076-90-3
MF:C17H22N2O7S
MW:398.430783748627
CID:207037
PubChem ID:6436405
Update Time:2025-04-19

1,4,5,6-Tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)pyrimidine citrate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4,5,6-Tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)pyrimidine citrate
    • 1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine citrate
    • 1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-1,4,5,6-tetrahydropyrimidine 2-hydroxypropane-1,2,3-tricarboxylate (salt)
    • Einecs 241-134-1
    • 1,4,5,6-Tetrahydro-1-methyl-2-[2-(2-thienyl)ethenyl]pyrimidine/2-hydroxy-1,2,3-propanetricarboxylic acid,(1:x)
    • Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-((1E)-2-(2-thienyl)ethenyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
    • UNII-1YXE665Z2S
    • SCHEMBL9807096
    • (E)-1,4,5,6-Tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)pyrimidine citrate (1:1)
    • Pyrantel citrate
    • PYRIMIDINE, 1,4,5,6-TETRAHYDRO-1-METHYL-2-(2-(2-THIENYL)VINYL)-, CITRATE (1:1)
    • Pyrantel citrate salt
    • AKOS015961017
    • Q27253237
    • 17076-90-3
    • SCHEMBL9807097
    • 5685-86-9
    • 2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
    • 1YXE665Z2S
    • EINECS 227-154-3
    • NS00087608
    • 1-METHYL-2-(2-(2-THIENYL)VINYL)-.DELTA.2-TETRAHYDROPYRIMIDINE CITRATE
    • (E)-1-methyl-2-(2-(thiophen-2-yl)vinyl)-1,4,5,6-tetrahydropyrimidine 2-hydroxypropane-1,2,3-tricarboxylate
    • DTXSID401034016
    • AC-12797
    • Inchi: 1S/C11H14N2S.C6H8O7/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4-6,9H,3,7-8H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b6-5+;
    • Chiave InChI: YJGGCARNRYGSPA-IPZCTEOASA-N
    • Sorrisi: S1C=CC=C1/C=C/C1=NCCCN1C.OC(C(=O)O)(CC(=O)O)CC(=O)O

Proprietà calcolate

  • Massa esatta: 398.11486
  • Massa monoisotopica: 395.091297
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 4
  • Complessità: 459
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 185

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 324.4°Cat760mmHg
  • Punto di infiammabilità: 150°C
  • PSA: 147.73
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.